Cbz-L-Tyrosine benzyl ester

説明

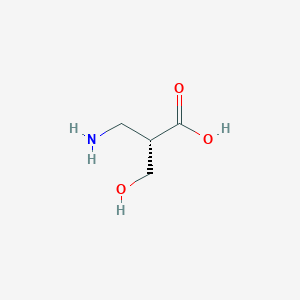

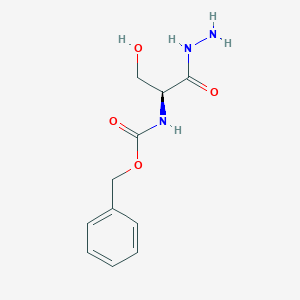

Cbz-L-Tyrosine benzyl ester is an organic compound that belongs to the family of benzyl esters. It is a white, odorless, crystalline powder that is soluble in water and ethanol with a melting point of 131-132°C. It is a synthetic compound that is used in a variety of scientific and medical research applications, including biochemistry, enzymology, molecular biology, and pharmacology. The compound exhibits a wide range of biochemical and physiological effects and is used in a variety of laboratory experiments.

科学的研究の応用

NMR Studies of Tyrosine Derivatives : Cbz-L-Tyrosine benzyl ester, along with other tyrosine derivatives, has been studied using proton NMR relaxation time measurements, which provided insights into spin-lattice relaxation driven by methyl group rotation at low temperatures. These studies help in understanding molecular motions in solid-state physics and chemistry (Wang, Belton, & Tang, 1999).

Synthesis of Enantiomerically Pure Compounds : Research has focused on synthesizing enantiomerically pure compounds like 4-borono-L-phenylalanine using Cbz-L-Tyrosine benzyl ester as a precursor. This has implications in the field of chiral chemistry and pharmaceuticals (Nakamura, Fujiwara, & Yamamoto, 2000).

Development of PPARγ Agonists : Cbz-L-Tyrosine benzyl ester was utilized in the synthesis of specific propanoic acid derivatives to support the development of potent PPARγ agonists. This has potential applications in drug development for treating conditions like diabetes and inflammation (Reynolds & Hermitage, 2001).

Enzyme Studies : The enzyme proteinase from Tetrahymena pyriformis was studied using Cbz-L-Tyrosine benzyl ester. Understanding the properties of this enzyme can have implications in biochemistry and molecular biology (Viswanatha & Liener, 1956).

Formation of Diaryl Ether : Studies on the formation of diaryl ether involving Cbz-L-Tyrosine benzyl ester have been conducted. This research can inform the field of organic synthesis, particularly in the formation of complex organic compounds (Cai, He, & Ma, 2006).

作用機序

Target of Action

Cbz-L-Tyrosine benzyl ester, also known as Z-TYR-OBZL, is a derivative of tyrosine . It is primarily used as a protective group in organic synthesis . The primary targets of this compound are amino groups, which it protects during chemical reactions .

Mode of Action

Z-TYR-OBZL acts as a protective group for amino acids during chemical reactions . It prevents unwanted reactions with the amino group by forming a carbamate (Cbz) group . This protection is selective and efficient, allowing for high yields in synthesis .

Biochemical Pathways

The compound plays a crucial role in the synthesis of complex molecules, particularly in the field of medicinal chemistry . It is involved in the formation of Cbz-protected homoallylic amines, a process catalyzed by iron(II) sulfate heptahydrate .

Pharmacokinetics

It is stable under a range of pH conditions and temperatures .

Result of Action

The primary result of Z-TYR-OBZL’s action is the protection of amino groups during chemical reactions . This allows for the successful synthesis of complex molecules without unwanted side reactions .

Action Environment

The action of Z-TYR-OBZL is influenced by several environmental factors. Its stability varies with changes in pH and temperature . Additionally, certain bases and nucleophiles can affect its protective capabilities .

特性

IUPAC Name |

benzyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO5/c26-21-13-11-18(12-14-21)15-22(23(27)29-16-19-7-3-1-4-8-19)25-24(28)30-17-20-9-5-2-6-10-20/h1-14,22,26H,15-17H2,(H,25,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSDDUICYXQXRT-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426722 | |

| Record name | Cbz-L-Tyrosine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cbz-L-Tyrosine benzyl ester | |

CAS RN |

5513-40-6 | |

| Record name | Cbz-L-Tyrosine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Cbz-L-Tyrosine benzyl ester in the synthesis of L-phenylalanine derivatives with a vicinal tricarbonyl moiety?

A1: Cbz-L-Tyrosine benzyl ester serves as the starting material in the multi-step synthesis of novel L-phenylalanine derivatives containing a vicinal tricarbonyl moiety. [] The researchers chose this compound due to the presence of the tyrosine phenol group, which undergoes a series of modifications to ultimately yield the desired tricarbonyl structure at the para position of the phenyl ring.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B554265.png)

![glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B554275.png)